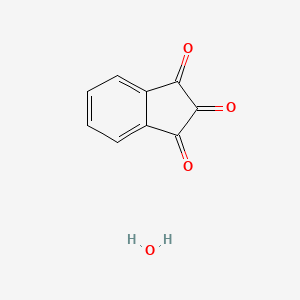

1H-Indene-1,2,3-trione hydrate

CAS No.: 2462-59-1

Cat. No.: VC7961987

Molecular Formula: C9H6O4

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2462-59-1 |

|---|---|

| Molecular Formula | C9H6O4 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | indene-1,2,3-trione;hydrate |

| Standard InChI | InChI=1S/C9H4O3.H2O/c10-7-5-3-1-2-4-6(5)8(11)9(7)12;/h1-4H;1H2 |

| Standard InChI Key | MFLQZSRHKVDEOX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O |

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

1H-Indene-1,2,3-trione hydrate belongs to the class of indane derivatives, featuring three ketone groups positioned at the 1, 2, and 3 carbon atoms of the indene backbone. Its hydrate form arises from the stabilization of the triketone structure through water coordination, a feature critical to its reactivity. The compound’s IUPAC name, indene-1,2,3-trione hydrate, reflects this structural arrangement, while its non-hydrated counterpart, indan-1,2,3-trione (CAS 938-24-9), lacks the water molecule.

The molecular weight of 1H-indene-1,2,3-trione hydrate is 178.14 g/mol, with a canonical SMILES representation of C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O. Its InChI key (MFLQZSRHKVDEOX-UHFFFAOYSA-N) and DSSTOX Substance ID (DTXSID80179364) provide unique identifiers for regulatory and database referencing.

Table 1: Key Physicochemical Properties of 1H-Indene-1,2,3-trione Hydrate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | indene-1,2,3-trione;hydrate |

| CAS Registry Number | 2462-59-1 |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O |

| InChI Key | MFLQZSRHKVDEOX-UHFFFAOYSA-N |

| DSSTOX Substance ID | DTXSID80179364 |

Hydration Dynamics and Stability

The hydrate form of 1H-indene-1,2,3-trione arises from the compound’s inherent electrophilicity, which drives nucleophilic attack by water at the central carbonyl group. This reaction yields 2,2-dihydroxy-1,3-dione hydrates, a process reversible under dehydrating conditions. The equilibrium between hydrated and anhydrous forms is influenced by solvent polarity, temperature, and the presence of desiccants. Industrial production methods prioritize maintaining the hydrate’s stability through controlled oxidation of indane-1,2,3-trione using agents like dioxirane.

Synthesis and Industrial Production

Laboratory Synthesis

Reactivity and Chemical Transformations

Nucleophilic Addition Reactions

The central carbonyl group in 1H-indene-1,2,3-trione hydrate acts as a potent electrophile, reacting readily with nucleophiles such as amines, thiols, and water. This reactivity underpins its most renowned application: the detection of amino acids via formation of Ruhemann’s purple (a diketohydrindylidene-diketohydrindamine complex). The reaction mechanism proceeds through a Schiff base intermediate, followed by cyclization and oxidation to yield the characteristic chromophore.

Decarbonylative Cycloaddition

Under rhodium(I) catalysis, 1H-indene-1,2,3-trione hydrate undergoes decarbonylative cycloaddition with alkenes like norbornene. This transformation involves direct carbon-carbon bond cleavage at the triketone site, producing bicyclic lactones with high stereoselectivity. Such reactions expand the compound’s utility in synthesizing complex organic frameworks.

Ene Reactions with Alkenes and Alkynes

In aprotic solvents (e.g., chloroform, tetrahydrofuran), the anhydrous form of the compound (indan-1,2,3-trione) participates in ene reactions with alkenes and terminal alkynes at 70–130°C. These reactions yield regioisomeric products, with selectivity influenced by substituent electronic effects. While the hydrate form is less reactive in such conditions, its dehydration enables participation in these transformations.

Applications in Scientific Research

Forensic Fingerprint Detection

Ninhydrin’s ability to form colored adducts with amino acids makes it indispensable in latent fingerprint visualization. When applied to porous surfaces (e.g., paper), it reacts with eccrine sweat residues, producing Ruhemann’s purple—a process detectable under visible light. Recent advancements include the development of ninhydrin analogs with improved sensitivity and reduced background interference.

Biochemical Assays

In protein sequencing, ninhydrin serves as a staining agent for thin-layer chromatography (TLC) and electrophoresis, enabling qualitative and quantitative analysis of amino acid composition. Its reaction with proline and hydroxyproline, which yield yellow derivatives, distinguishes these imino acids from primary amines.

Catalytic Applications in Organic Synthesis

The rhodium-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione hydrate offers a novel route to lactone-based scaffolds, which are prevalent in natural product synthesis. This method avoids traditional esterification steps, enhancing atom economy and reducing waste.

Biological and Pharmacological Considerations

Mechanism of Action in Amino Acid Detection

Ninhydrin’s electrophilic carbonyl groups initiate a multi-step reaction with primary amines:

-

Schiff Base Formation: The amine attacks the central carbonyl, forming an imine intermediate.

-

Decarboxylation: Loss of CO₂ generates an enamine.

-

Oxidation and Cyclization: Atmospheric oxygen oxidizes the enamine to Ruhemann’s purple, a planar aromatic chromophore.

Comparison with Structural Analogs

Indan-1,2,3-trione (Anhydrous Form)

The anhydrous derivative (CAS 938-24-9) lacks the stabilizing water molecule, rendering it more reactive in ene and Diels-Alder reactions. Industrial synthesis involves azeotropic drying of ninhydrin with chlorobenzene, a process scalable for bulk production.

Phenalene-1,2,3-trione

Future Directions and Research Opportunities

Enhanced Synthetic Methodologies

Developing room-temperature catalytic systems for decarbonylative cycloaddition could broaden access to lactone derivatives. Similarly, photoredox approaches might enable selective functionalization of the triketone framework.

Advanced Forensic Formulations

Nanostructured ninhydrin composites, incorporating metallic nanoparticles or mesoporous silica, show promise in improving fingerprint resolution on challenging surfaces like thermal paper or polymer substrates.

Environmental Impact Mitigation

Investigating biodegradable alternatives to chlorobenzene in anhydrous indan-1,2,3-trione synthesis could reduce the ecological footprint of large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume